solubility profile of N-Fmoc-2,3-dimethoxy-L-phenylalanine in organic solvents
solubility profile of N-Fmoc-2,3-dimethoxy-L-phenylalanine in organic solvents
An In-Depth Technical Guide to the Solubility Profile of N-Fmoc-2,3-dimethoxy-L-phenylalanine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the solubility of protected amino acid building blocks is a cornerstone of success.[1][2] Incomplete solubilization of an N-Fmoc-protected amino acid, such as N-Fmoc-2,3-dimethoxy-L-phenylalanine, can lead to a cascade of undesirable outcomes, including incomplete coupling reactions, the formation of deletion sequences, and ultimately, challenging purifications that compromise the yield and purity of the final peptide.[1][2][3] This technical guide provides a comprehensive exploration of the solubility profile of N-Fmoc-2,3-dimethoxy-L-phenylalanine, offering insights into its behavior in common organic solvents and a robust experimental framework for determining its solubility with precision.
Physicochemical Properties of N-Fmoc-2,3-dimethoxy-L-phenylalanine
A thorough understanding of the physicochemical properties of N-Fmoc-2,3-dimethoxy-L-phenylalanine is fundamental to predicting its solubility. The molecule's structure is characterized by the bulky, hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, the L-phenylalanine backbone, and the two methoxy groups on the phenyl ring. These features collectively influence its polarity and interactions with various solvents.
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₅NO₆ | [4] |
| Formula Weight | 447.49 g/mol | [4] |
| CAS Number | 1260604-86-1 | [4] |
| Appearance | White to off-white solid (predicted) | |
| Storage Temperature | Room Temperature | [4] |
Predicted Solubility Profile in Common Organic Solvents
| Solvent | Chemical Class | Predicted Solubility | Rationale / Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent | A highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of organic molecules, including protected amino acids.[1][6][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | Another powerful polar aprotic solvent, often used for dissolving peptides and their derivatives that may be challenging to solubilize in other solvents.[1][6][7][8] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Excellent | A common solvent in peptide synthesis that effectively solvates peptide chains and reagents.[5] |
| Dichloromethane (DCM) | Chlorinated | Moderate to Good | Often used in Boc-chemistry SPPS, it can dissolve many Fmoc-amino acids but may be less effective for more polar or aggregation-prone sequences.[5] |
| Tetrahydrofuran (THF) | Ether | Moderate | Can be used in some applications, but generally less effective at solvating Fmoc-amino acids compared to DMF or NMP.[3] |
| Acetonitrile (ACN) | Nitrile | Moderate to Low | While used in peptide purification (HPLC), its ability to dissolve larger, protected amino acids can be limited.[7] |
| Methanol / Ethanol | Protic Alcohol | Very Slightly Soluble | The presence of the hydroxyl group can interfere with the desired interactions for solubilizing the bulky Fmoc-protected amino acid.[2] |
| Water | Protic | Sparingly Soluble | The hydrophobic nature of the Fmoc group significantly restricts solubility in aqueous solutions.[3] |
Experimental Protocol for Determining the Solubility Profile
For applications requiring precise knowledge of solubility under specific laboratory conditions, direct experimental determination is strongly recommended.[1] The following protocol provides a robust method for quantifying the solubility of N-Fmoc-2,3-dimethoxy-L-phenylalanine.
Materials and Equipment:
-
N-Fmoc-2,3-dimethoxy-L-phenylalanine
-
High-purity organic solvents (e.g., DMF, DMSO, NMP, DCM)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of N-Fmoc-2,3-dimethoxy-L-phenylalanine (e.g., 100 mg) into a series of labeled vials.
-
To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).
-
-
Equilibration:
-
Seal the vials securely.
-
Agitate the mixtures at a constant temperature (e.g., 25°C) using a thermostatic shaker for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. This step is crucial for obtaining an accurate measurement of solubility.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed to pellet the undissolved solid. This ensures that the supernatant is a true saturated solution.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your HPLC calibration curve. The choice of dilution solvent should be miscible with the test solvent and compatible with your HPLC method.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of N-Fmoc-2,3-dimethoxy-L-phenylalanine of known concentrations.
-
Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration). A reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) and UV detection at an appropriate wavelength (e.g., 265 nm or 301 nm) is a common starting point.[3]
-
Inject the diluted sample of the saturated solution into the HPLC.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of N-Fmoc-2,3-dimethoxy-L-phenylalanine.
Caption: Experimental workflow for determining the solubility of N-Fmoc-2,3-dimethoxy-L-phenylalanine.
Factors Influencing Solubility and Troubleshooting
Several factors beyond the choice of solvent can influence the solubility of N-Fmoc-2,3-dimethoxy-L-phenylalanine:
-
Temperature: Solubility generally increases with temperature. Gentle warming can sometimes be employed to aid dissolution, but care must be taken to avoid degradation of the Fmoc-amino acid.[7]
-
Purity of the Solute and Solvent: Impurities can affect solubility. Always use high-purity reagents and solvents.
-
Aggregation: Some Fmoc-amino acids have a tendency to aggregate in solution, which can reduce their effective concentration.[1] Sonication can sometimes help to break up aggregates.[7][8]
-
Moisture: The presence of water in organic solvents can impact solubility. Use anhydrous solvents when possible.
If you encounter solubility issues, consider the following troubleshooting steps:
-
Increase the volume of the solvent.
-
Try a different solvent or a solvent mixture. For example, a small amount of DMSO can be added to another solvent to improve solubility.[8]
-
Gently warm the solution while monitoring for any signs of degradation.
-
Use sonication to aid in dissolution.
Conclusion
A comprehensive understanding of the solubility profile of N-Fmoc-2,3-dimethoxy-L-phenylalanine is indispensable for its effective use in solid-phase peptide synthesis. While it is predicted to have excellent solubility in common polar aprotic solvents like DMF and DMSO, empirical determination is the most reliable approach for optimizing reaction conditions. The experimental protocol detailed in this guide provides a robust framework for researchers to accurately quantify the solubility of this important building block in their own laboratory settings, thereby facilitating the synthesis of high-quality peptides for research and drug development.
References
- A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO - Benchchem. (n.d.).
- N-Fmoc-2,3-dimethoxy-L-phenylalanine 95% | CAS: 1260604-86-1 | AChemBlock. (n.d.).
- Peptide solubility - Bachem. (n.d.).
- Peptide Solubilization. (n.d.).
- Peptide solubility guidelines. (n.d.).
- Solvents for Solid Phase Peptide Synthesis. (n.d.).
- An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Abu-OH - Benchchem. (n.d.).
- Solubility of Fmoc-Phe(4-Br)-OH in different solvents - Benchchem. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Fmoc-2,3-dimethoxy-L-phenylalanine 95% | CAS: 1260604-86-1 | AChemBlock [achemblock.com]
- 5. peptide.com [peptide.com]
- 6. Peptide solubility - Bachem [bachem.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. jpt.com [jpt.com]
